Renal Safety: TMF Demonstrates Significantly Less eGFR Decline vs. TDF at 96 Weeks
In a phase III randomized controlled trial (NCT03903796) comparing TMF 25 mg daily versus TDF 300 mg daily in CHB patients, TMF demonstrated significantly better preservation of renal function at 96 weeks. The decline in non-indexed estimated glomerular filtration rate (eGFR) was significantly smaller in the TMF group compared to the TDF group (p=0.01) [1]. In a separate real-world study of 186 patients (93 per arm) at 48 weeks, serum creatinine in the TMF group was 77.36 ± 16.87 μmol/L versus 90.12 ± 17.23 μmol/L in the TDF group (p<0.05) [2].
| Evidence Dimension | Renal function preservation (eGFR decline and serum creatinine) |
|---|---|
| Target Compound Data | Smaller eGFR decline (p=0.01 at 96 weeks); serum creatinine 77.36 ± 16.87 μmol/L at 48 weeks |
| Comparator Or Baseline | TDF 300 mg daily: larger eGFR decline; serum creatinine 90.12 ± 17.23 μmol/L |
| Quantified Difference | Significantly smaller eGFR decline (p=0.01); serum creatinine difference of ~12.76 μmol/L (p<0.05) |
| Conditions | Phase III RCT (NCT03903796) with 2:1 randomization, 96 weeks; real-world study with 186 CHB patients, 48 weeks |
Why This Matters
Superior renal safety profile justifies preferential procurement of TMF over TDF for CHB patient populations with baseline renal impairment risk or those requiring long-term therapy where cumulative nephrotoxicity is a clinical concern.
- [1] Liu Z, et al. 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients. J Clin Transl Hepatol. 2022;11(3):649-660. View Source
- [2] Fan R, Fan H, Tan L, et al. Efficacy and safety of tenofovir amibufenamide in patients with chronic hepatitis B: a real-world clinical study. Front Med. 2026;13:1774942. View Source
